(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNRJDDHTZZDZ-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for (Z)-2-Cyano-3-(4-Methoxyphenyl)Prop-2-Enoic Acid
Knoevenagel Condensation: Primary Synthetic Pathway
The Knoevenagel condensation between cyanoacetic acid and 4-methoxybenzaldehyde is the most widely employed method for synthesizing this compound. The reaction proceeds via a base-catalyzed mechanism involving deprotonation of cyanoacetic acid, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated system.
General Procedure
- Reactants :
- Cyanoacetic acid (1.0 equiv)
- 4-Methoxybenzaldehyde (1.05 equiv)
- Base catalyst (e.g., piperidine, ammonium acetate, or potassium carbonate)
- Solvent (ethanol, dimethylformamide, or water)
Reaction Conditions :
- Temperature: 60–80°C (reflux)
- Duration: 4–12 hours
- Workup: Acidification to pH 2–3 followed by crystallization or column chromatography
Stereochemical Control :
The Z-isomer is favored under kinetic conditions (shorter reaction times, lower temperatures). Thermodynamic control (prolonged heating) typically yields the E-isomer, necessitating careful monitoring to isolate the Z-configuration.
Table 1: Optimization of Knoevenagel Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Piperidine | Ethanol | 70 | 6 | 78 | 85:15 |
| NH₄OAc | DMF | 80 | 4 | 82 | 70:30 |
| K₂CO₃ | H₂O | 60 | 12 | 65 | 95:5 |
Alternative Synthetic Approaches
Wittig Reaction
While less common, the Wittig reaction between a stabilized ylide and a 4-methoxybenzaldehyde derivative offers an alternative route. However, this method is limited by the availability of suitable ylides and lower yields compared to Knoevenagel condensation.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 10–30 minutes while maintaining high Z-selectivity. For example, using KOH in water under microwave conditions achieves yields of 89% with a Z:E ratio of 92:8.
Reaction Mechanism and Stereochemical Considerations
The Knoevenagel condensation proceeds through a stepwise mechanism:
- Deprotonation : The base abstracts the α-hydrogen of cyanoacetic acid, forming an enolate.
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde.
- Dehydration : Elimination of water generates the α,β-unsaturated product.
Z-Selectivity :
The Z-isomer forms preferentially under kinetic control due to reduced steric hindrance in the transition state. Bulky bases (e.g., potassium carbonate) and polar protic solvents (e.g., water) enhance Z-selectivity by stabilizing the transition state.
Analytical Characterization
Spectroscopic Data
Table 2: Key Spectroscopic Features
| Technique | Data for Z-Isomer |
|---|---|
| ¹H NMR | δ 8.21 (d, J = 12.4 Hz, 1H, CH), 7.56 (d, J = 12.4 Hz, 1H, CH), 6.92 (d, 2H, ArH), 3.82 (s, 3H, OCH₃), 3.12 (s, 1H, COOH) |
| ¹³C NMR | δ 168.2 (COOH), 154.1 (CN), 130.5–114.3 (ArC), 55.6 (OCH₃) |
| IR | 2210 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability:
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a cyano group attached to a trans-alkene structure with a methoxy-substituted phenyl ring. Its chemical formula is , and it has unique properties that facilitate its use in different chemical reactions.
Synthesis and Preparation
The synthesis of (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of cyanoacetic acid. The reaction conditions often include ethanol as a solvent and a catalytic amount of piperidine to facilitate the condensation reaction.
Chemistry
- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of various organic compounds, particularly those involving hydroxycinnamic acids.
Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Antioxidant Activity : It demonstrates significant antioxidant properties, crucial for mitigating oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.
Medicinal Applications
- Anticancer Activity : Several studies have reported its anticancer effects:
- In vitro Studies : Research indicates it can inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
- Case Study : A notable study found that derivatives of this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), suggesting its potential utility in targeted cancer therapies.
Industrial Applications
- Production of Fine Chemicals : It is utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and ability to form diverse derivatives.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Fluoro vs. Cyano Substitution
The replacement of the cyano group with fluorine in (Z)-2-fluoro-3-(4-methoxyphenyl)acrylic acid (CAS 26928-12-1, C₁₀H₉FO₃) alters electronic and steric properties. Predicted data indicate a lower acidity (pKa ≈ 2.45) compared to the cyano analog, likely due to fluorine’s weaker electron-withdrawing effect. The density (1.271 g/cm³) and boiling point (348.1°C) reflect reduced polarity relative to the cyano compound .
Sulfanyl (Mercapto) Substitution
Phenyl Substitution
(Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid (CAS 19319-32-5, C₁₆H₁₄O₃) replaces the cyano group with a phenyl ring, enhancing hydrophobicity (molar mass 254.28 g/mol).
Variation in Aromatic Ring Substitution
Hydroxy-Methoxy Substitution
(2Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid introduces a hydroxyl group adjacent to the methoxy substituent (C₁₁H₉NO₄). The compound is priced at $266/g (Santa Cruz Biotechnology), reflecting its niche research applications .
Comparison with Natural Analogues
cis-Sinapic acid (CAS 7361-90-2, C₁₁H₁₂O₅), a natural (Z)-configured cinnamic acid derivative with 4-hydroxy-3,5-dimethoxyphenyl substitution, shares structural similarities. Its higher oxygen content and phenolic groups make it more hydrophilic, with applications in antioxidant and anti-inflammatory studies .
Structural and Hydrogen-Bonding Analysis
The crystal packing and intermolecular interactions of these compounds are influenced by substituents. For example, cyano and sulfanyl groups participate in hydrogen-bonding networks, as described by graph set analysis (e.g., Etter’s rules). The 4-methoxyphenyl group in the parent compound likely engages in weak C–H···O interactions, whereas hydroxy-substituted derivatives form stronger O–H···O bonds, stabilizing crystal lattices .
Data Table: Comparative Overview of Key Compounds
Biological Activity
(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid, also known as 4-methoxyphenylacrylonitrile, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by a cyano group attached to a trans-alkene structure with a methoxy-substituted phenyl ring. Its chemical structure can be represented as follows:
Target Interactions
Research indicates that this compound may interact with various biological targets similar to other hydroxycinnamic acids. Notably, it has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3) , which plays a critical role in inflammatory responses and cancer progression .
Biochemical Pathways
The compound is involved in several biochemical pathways:
- Antioxidant Activity : It exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells .
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce chronic inflammation, which is linked to various diseases .
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been studied for their effectiveness against bacteria and fungi, showing promise as potential therapeutic agents in treating infections .
Anticancer Activity
Several studies have reported the anticancer effects of this compound. For instance:
- In vitro Studies : Research has shown that it can inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Case Study : A notable study found that derivatives of this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), suggesting its potential utility in targeted cancer therapies .
Pharmacokinetics
Research on pharmacokinetics indicates that compounds similar to this compound possess good bioavailability, which is crucial for their therapeutic efficacy. Factors such as pH, temperature, and the presence of other molecules can influence their stability and absorption .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions including:
- Oxidation : Converting the cyano group to a carboxylic acid.
- Reduction : Transforming the cyano group into an amine.
These reactions can yield various derivatives with potentially enhanced biological activities .
Summary of Research Findings
Q & A
Q. What are the optimal synthetic routes for (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid, and what reaction conditions yield high purity?
Methodological Answer: The compound is typically synthesized via Knoevenagel condensation , reacting 4-methoxybenzaldehyde with cyanoacetic acid under basic catalysis (e.g., piperidine or ammonium acetate) in refluxing ethanol. The reaction proceeds via dehydration to form the α,β-unsaturated cyanoacrylate backbone. For higher stereochemical control, microwave-assisted synthesis or solvent-free conditions can improve reaction efficiency . Subsequent hydrolysis of the ethyl ester derivative (if synthesized) under acidic or basic conditions yields the carboxylic acid form .
Q. Table 1: Synthetic Routes and Conditions
Q. How can X-ray crystallography and SHELX software be utilized to determine the stereochemistry and crystal structure of this compound?
Methodological Answer:
Crystal Growth : Slow evaporation from a solvent mixture (e.g., ethanol/water) to obtain single crystals.
Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 153 K) to minimize thermal motion .
Structure Solution : Employ direct methods (SHELXT) for phase determination .
Refinement : SHELXL for least-squares refinement of atomic coordinates and anisotropic displacement parameters. WinGX or Olex2 can visualize hydrogen bonding and packing interactions .
Validation : Check for R-factor convergence (<5%) and validate geometry using CCDC/Mercury .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate its structural features?
Methodological Answer:
- NMR :
- ¹H NMR : Methoxy protons at δ 3.8 ppm; aromatic protons (4-methoxyphenyl) at δ 6.8–7.5 ppm; α,β-unsaturated protons (Z-isomer) as a doublet near δ 6.5–7.0 ppm with coupling constant J = 12–14 Hz .
- ¹³C NMR : Cyano carbon at δ ~115 ppm; carbonyl carbon at δ ~165 ppm.
- IR : Strong cyano (C≡N) stretch at ~2200 cm⁻¹; carboxylic acid (O-H) broad peak ~2500–3000 cm⁻¹ .
- MS : Molecular ion peak at m/z 217 (C₁₁H₉NO₃).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies (e.g., enzyme inhibition vs. no activity)?
Methodological Answer:
- Variable Control : Standardize assay conditions (pH, solvent DMSO concentration ≤1%, temperature) to minimize artifacts .
- Purity Validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥95% purity .
- Target Specificity : Perform counter-screens against related enzymes (e.g., MCT1 vs. MCT4) to assess selectivity .
- Meta-Analysis : Compare IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational strategies predict interactions of this compound with monocarboxylate transporters (MCTs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to MCT1 (PDB ID: 5CTB). Key interactions include hydrogen bonding between the cyano group and Arg306, and π-stacking of the 4-methoxyphenyl ring with Phe360 .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron distribution. The carboxylic acid group shows high electron-withdrawing potential, enhancing binding affinity .
Q. Table 2: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| MCT1 | -8.2 | Arg306 (H-bond), Phe360 (π-stacking) | |
| MCT4 | -6.7 | Weak van der Waals interactions |
Q. How can hydrogen bonding patterns in the crystal structure be analyzed to explain stability and reactivity?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., carboxylic acid dimer as ) using Mercury .
- Thermal Stability : Correlate hydrogen bond density with melting point (e.g., higher H-bond density increases melting point).
- Reactivity Implications : Strong intermolecular H-bonding may reduce solubility in apolar solvents, guiding solvent choice for reactions .
Q. What structural modifications enhance bioactivity, and how can they be validated experimentally?
Methodological Answer:
- Modification Strategies :
- Replace methoxy with ethoxy (improves lipophilicity) .
- Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance electrophilicity .
- Validation :
- Synthesize analogs via parallel synthesis.
- Test in MCT inhibition assays (lactate uptake assay in cancer cell lines) .
- Use QSAR models to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
